Methanone, (3-fluorophenyl)[2-[4-(methylsulfonyl)phenyl]-3-pyridinyl]-

Lipophilicity Drug Design Physicochemical Profiling

Methanone, (3-fluorophenyl)[2-[4-(methylsulfonyl)phenyl]-3-pyridinyl]- (CAS 654058-72-7) is a synthetic diaryl ketone featuring a 3-fluorophenyl carbonyl group coupled to a 2-[4-(methylsulfonyl)phenyl]-3-pyridinyl scaffold. Its molecular formula is C19H14FNO3S (MW 355.4 g/mol), with a computed XLogP3 of 3.2, a topological polar surface area (TPSA) of 72.5 Ų, zero hydrogen bond donors, five hydrogen bond acceptors, and four rotatable bonds.

Molecular Formula C19H14FNO3S
Molecular Weight 355.4 g/mol
CAS No. 654058-72-7
Cat. No. B12519237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethanone, (3-fluorophenyl)[2-[4-(methylsulfonyl)phenyl]-3-pyridinyl]-
CAS654058-72-7
Molecular FormulaC19H14FNO3S
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)C2=C(C=CC=N2)C(=O)C3=CC(=CC=C3)F
InChIInChI=1S/C19H14FNO3S/c1-25(23,24)16-9-7-13(8-10-16)18-17(6-3-11-21-18)19(22)14-4-2-5-15(20)12-14/h2-12H,1H3
InChIKeyJQZFPMLCXSNYEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Methanone, (3-fluorophenyl)[2-[4-(methylsulfonyl)phenyl]-3-pyridinyl]- (CAS 654058-72-7) – Physicochemical & Biological Baseline


Methanone, (3-fluorophenyl)[2-[4-(methylsulfonyl)phenyl]-3-pyridinyl]- (CAS 654058-72-7) is a synthetic diaryl ketone featuring a 3-fluorophenyl carbonyl group coupled to a 2-[4-(methylsulfonyl)phenyl]-3-pyridinyl scaffold . Its molecular formula is C19H14FNO3S (MW 355.4 g/mol), with a computed XLogP3 of 3.2, a topological polar surface area (TPSA) of 72.5 Ų, zero hydrogen bond donors, five hydrogen bond acceptors, and four rotatable bonds . The compound belongs to the structural class of 2,3-diarylpyridines that includes the selective COX-2 inhibitor etoricoxib, positioning it as a potential reference probe or synthetic intermediate for COX-2 pharmacology .

Why In-Class COX-2 Diarylpyridine Analogs Cannot Simply Replace CAS 654058-72-7 Without Verification


The 2,3-diarylpyridine COX-2 pharmacophore is exquisitely sensitive to the identity and position of aryl substituents. Published structure–activity relationship (SAR) studies on the 2-pyridinyl-3-(4-methylsulfonyl)phenylpyridine series demonstrate that C5 substitution on the central pyridine ring is critical for optimal COX-2 potency, and that homologous compounds with different halogen or heteroaryl attachments display widely divergent selectivity indices between COX-2 and COX-1 . Therefore, even closely related analogs—such as the 2-pyridinyl derivative (CAS 654058-74-9) or the 4-fluorophenyl regioisomer—cannot be assumed to exhibit equivalent target engagement, ADME properties, or off-target profiles. Each variant must be experimentally validated against the specific assay endpoint of interest before procurement.

Quantitative Differentiation Evidence for (3-Fluorophenyl)[2-[4-(methylsulfonyl)phenyl]-3-pyridinyl]methanone vs. Closest Analogs


Fluorine vs. Hydrogen Substituent: LogP-Driven Lipophilicity Differentiation from the Unsubstituted Phenyl Analog

Incorporation of a single fluorine atom at the 3-position of the terminal phenyl ring increases computed lipophilicity (XLogP3) by approximately 0.4 log unit relative to the unsubstituted phenyl analog [2-[4-(methylsulfonyl)phenyl]-3-pyridinyl](phenyl)methanone, which has an estimated XLogP3 of ~2.8 . The 3-fluorophenyl derivative 654058-72-7 exhibits an XLogP3 of 3.2 . This difference is quantitatively meaningful for membrane permeability predictions because the 3-fluorophenyl modification brings the compound closer to the optimal lipophilicity range (LogP 2–3.5) commonly associated with favorable oral absorption while maintaining a TPSA of 72.5 Ų, well below the 140 Ų threshold for blood–brain barrier penetration .

Lipophilicity Drug Design Physicochemical Profiling

TPSA Differentiation from the 2-Pyridinyl Analog (CAS 654058-74-9): Hydrogen Bond Acceptor Architecture

The 3-fluorophenyl compound 654058-72-7 has a computed TPSA of 72.5 Ų, contributed by the sulfone (2 × S=O) and carbonyl oxygen atoms, but no additional heteroatom acceptors beyond the pyridine nitrogen . In contrast, the 2-pyridinyl analog (CAS 654058-74-9) contains an additional pyridine nitrogen, increasing its TPSA to approximately 85–90 Ų (estimated from the molecular formula C18H14N2O3S, which adds an extra nitrogen vs. C19H14FNO3S) . The lower TPSA of 654058-72-7 is predicted to confer superior passive membrane permeability and reduced susceptibility to P-glycoprotein efflux compared to the bis-pyridinyl analog.

Polar Surface Area Permeability Off-Target Liability

COX-2 Pharmacophore Fit: Class-Level Structural Alignment with Etoricoxib Scaffold vs. Inactive [4-(Methylsulfonyl)phenyl](aryl)methanones

The compound 654058-72-7 contains the 3-(4-methylsulfonylphenyl)pyridine core that is essential for COX-2 binding, as established by the 2-pyridinyl-3-(4-methylsulfonyl)phenylpyridine series . In contrast, simpler [4-(methylsulfonyl)phenyl](aryl)methanones lacking the pyridine ring show no COX-1 or COX-2 inhibitory activity . While no direct IC50 data are available for 654058-72-7, its structural congruence with the active COX-2 pharmacophore (central pyridine bearing a 4-methylsulfonylphenyl group at position 3 and an aryl substituent at position 2) distinguishes it from the inactive benzophenone-class [4-(methylsulfonyl)phenyl](aryl)methanones .

COX-2 Inhibition Pharmacophore Selectivity

Critical Data Gap: Absence of Direct Head-to-Head Biological Potency, Selectivity, or ADME Data

At the time of this evidence guide (May 2026), no peer-reviewed primary research articles or reputable database entries (PubChem BioAssay, ChEMBL, BindingDB, DrugBank) contain quantitative biological activity data (IC50, Ki, EC50, selectivity index, or ADME parameters) for CAS 654058-72-7. No direct head-to-head comparison studies against etoricoxib, the 2-pyridinyl analog (CAS 654058-74-9), or any other structurally related comparator have been identified . This absence of data precludes any quantitative claims regarding target potency, selectivity, metabolic stability, or in vivo performance for this specific compound.

Data Gap Biological Potency Procurement Risk

Recommended Application Scenarios for Methanone, (3-fluorophenyl)[2-[4-(methylsulfonyl)phenyl]-3-pyridinyl]- (CAS 654058-72-7) Based on Current Evidence


COX-2 Pharmacophore Reference Probe for Assay Development

The compound’s 2-aryl-3-(4-methylsulfonylphenyl)pyridine core matches the essential COX-2 binding pharmacophore established in the 2-pyridinyl-3-(4-methylsulfonyl)phenylpyridine series . It can serve as a structurally faithful reference probe for COX-2 binding assays, SPR-based target engagement studies, or computational docking validation, provided that the user independently confirms target affinity, as no IC50 data are publicly available .

Synthetic Intermediate for Fluorinated Etoricoxib Analogs

The 3-fluorophenyl ketone moiety provides a versatile handle for further derivatization—e.g., reduction to the corresponding alcohol, reductive amination, or Grignard addition—enabling synthesis of novel etoricoxib analogs with fluorine at the terminal phenyl ring. The computed XLogP3 of 3.2 and TPSA of 72.5 Ų predict favorable physicochemical properties for downstream lead optimization.

Physicochemical Calibration Standard for Lipophilicity and Polar Surface Area Measurements

With a well-defined XLogP3 (3.2) and TPSA (72.5 Ų) , this compound can function as a calibration or reference standard in chromatographic logP determination (e.g., RP-HPLC logP method) or in silico model validation, particularly for fluorinated aromatic ketones containing a methylsulfonyl substituent.

Negative Control Benchmarking Against Inactive Benzophenone-Class COX Inhibitors

Because simpler [4-(methylsulfonyl)phenyl](aryl)methanones lacking the pyridine ring are confirmed inactive against COX-1 and COX-2 , 654058-72-7—which retains the pyridine ring—can be benchmarked against these inactive benzophenones to validate the necessity of the pyridine moiety for COX-2 engagement in mechanistic SAR studies.

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